3,5,5-Trimethyl-6,7,10,11,12,13-hexahydrobenzo[c]furo[2,3-f]pyrano[2,3-h]chromen-9-one
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Overview
Description
3,5,5-Trimethyl-6,7,10,11,12,13-hexahydrobenzo[c]furo[2,3-f]pyrano[2,3-h]chromen-9-one is a complex organic compound with a unique structure that combines multiple ring systems
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,5-Trimethyl-6,7,10,11,12,13-hexahydrobenzo[c]furo[2,3-f]pyrano[2,3-h]chromen-9-one typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of various functional groups. Common reagents used in the synthesis include strong acids, bases, and oxidizing agents. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems can help in maintaining the consistency and quality of the product. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final compound.
Chemical Reactions Analysis
Types of Reactions
3,5,5-Trimethyl-6,7,10,11,12,13-hexahydrobenzo[c]furo[2,3-f]pyrano[2,3-h]chromen-9-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
3,5,5-Trimethyl-6,7,10,11,12,13-hexahydrobenzo[c]furo[2,3-f]pyrano[2,3-h]chromen-9-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3,5,5-Trimethyl-6,7,10,11,12,13-hexahydrobenzo[c]furo[2,3-f]pyrano[2,3-h]chromen-9-one exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and modulating gene expression. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3,3’,5,5’-Tetramethylbenzidine: A chromogenic substrate used in staining procedures and enzyme-linked immunosorbent assays.
1,6,10-Dodecatrien-3-ol, 3,7,11-trimethyl-: Known for its unique structure and applications in various fields.
Uniqueness
3,5,5-Trimethyl-6,7,10,11,12,13-hexahydrobenzo[c]furo[2,3-f]pyrano[2,3-h]chromen-9-one stands out due to its complex ring structure and the potential for diverse chemical modifications. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C21H22O4 |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
5,9,9-trimethyl-3,8,14-trioxapentacyclo[11.8.0.02,6.07,12.016,21]henicosa-1,4,6,12,16(21)-pentaen-15-one |
InChI |
InChI=1S/C21H22O4/c1-11-10-23-19-15(11)18-14(8-9-21(2,3)25-18)17-16(19)12-6-4-5-7-13(12)20(22)24-17/h10H,4-9H2,1-3H3 |
InChI Key |
MGBDRGXUUAEZIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2=C3C4=C(CCCC4)C(=O)OC3=C5CCC(OC5=C12)(C)C |
Origin of Product |
United States |
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